molecular formula C9H12O2S B2783569 3-(2,5-Dimethylthiophen-3-yl)propanoic acid CAS No. 26421-38-5

3-(2,5-Dimethylthiophen-3-yl)propanoic acid

Cat. No.: B2783569
CAS No.: 26421-38-5
M. Wt: 184.25
InChI Key: ZCRYXIKBRYFHLM-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylthiophen-3-yl)propanoic acid is an organic compound with the molecular formula C9H12O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a propanoic acid group attached to a dimethyl-substituted thiophene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylthiophen-3-yl)propanoic acid typically involves multi-step reactions. One common method includes the reaction of 2,5-dimethylthiophene with propanoic acid derivatives under specific conditions. For example, the reaction may involve the use of sulfur and aqueous ammonia in dioxane at elevated temperatures, followed by treatment with aqueous potassium hydroxide solution .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylthiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-(2,5-Dimethylthiophen-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the thiophene ring can engage in π-π stacking and other non-covalent interactions. These properties make it a versatile compound for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethylthiophen-3-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of a propanoic acid group. This combination of features imparts distinct chemical and physical properties, making it valuable for targeted research and applications .

Properties

IUPAC Name

3-(2,5-dimethylthiophen-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRYXIKBRYFHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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